molecular formula C17H17Cl3N2 B14586206 1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine CAS No. 61545-13-9

1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

Cat. No.: B14586206
CAS No.: 61545-13-9
M. Wt: 355.7 g/mol
InChI Key: MJRIGANXWCCZOF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine family. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group, a phenyl group, and a 4-methylphenyl group attached to the imidazolidine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde, benzylamine, and trichloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: Various substituted imidazolidines

    Substitution: Compounds with different functional groups replacing the trichloromethyl group

Scientific Research Applications

1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s trichloromethyl group can participate in electrophilic reactions, while the imidazolidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(trichloromethyl)imidazolidine
  • 1-(4-Methylphenyl)-3-(trichloromethyl)imidazolidine
  • 1-(4-Methylphenyl)-3-phenylimidazolidine

Uniqueness

1-(4-Methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of both a trichloromethyl group and a 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

CAS No.

61545-13-9

Molecular Formula

C17H17Cl3N2

Molecular Weight

355.7 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C17H17Cl3N2/c1-13-7-9-15(10-8-13)22-12-11-21(16(22)17(18,19)20)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

MJRIGANXWCCZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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